Hemiphloin

Catalog No.
S604859
CAS No.
3682-03-9
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hemiphloin

CAS Number

3682-03-9

Product Name

Hemiphloin

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-4,6,12,14,17,19-23,25-29H,5,7H2/t12-,14+,17+,19-,20+,21-/m0/s1

InChI Key

QKPKGDDHOGIEOO-JVVVWQBKSA-N

SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O

Synonyms

naringenin-6-C-glucoside

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC=C(C=C4)O

Bone health

Studies suggest N-6-C-glucoside may have beneficial effects on bone health. Research in mice indicates it can stimulate bone formation and may be helpful in preventing osteoporosis, potentially by mimicking the effects of estrogen on bone cells [].

Anti-inflammatory and antioxidant properties

N-6-C-glucoside demonstrates anti-inflammatory and antioxidant effects in various studies. It may help reduce inflammation and oxidative stress, which are implicated in various chronic diseases [].

Hemiphloin is a bioactive compound derived from the seeds of the plant Vigna angularis, commonly known as adzuki bean. It has gained attention for its potential therapeutic properties, particularly in the context of inflammatory diseases. The compound is characterized by its unique chemical structure, which contributes to its biological activity.

Research suggests naringenin-6-C-glucoside might exert its effects through various mechanisms, including:

  • Antioxidant activity: Scavenging free radicals and reducing oxidative stress [].
  • Anti-inflammatory activity: Modulating inflammatory pathways [].
  • Enzyme inhibition: Inhibiting specific enzymes involved in disease processes [].

However, these mechanisms require further investigation, and the specific role of naringenin-6-C-glucoside compared to other citrus flavanones needs clarification [].

Currently, there is limited data on the safety profile of naringenin-6-C-glucoside. Studies suggest generally safe consumption of citrus fruits containing this compound []. However, more research is needed to determine potential hazards or interactions with medications [].

That can influence its stability and biological activity. Notably, it can react with reactive oxygen species, which may lead to oxidative modifications. Such reactions can affect its efficacy as an anti-inflammatory agent. The interaction of hemiphloin with other biomolecules can also facilitate complex formation, altering its pharmacokinetic properties and biological effects .

Research indicates that hemiphloin exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and mediators in various cellular models, including lipopolysaccharide-stimulated macrophages. This inhibition is crucial for managing conditions like atopic dermatitis and other inflammatory disorders . Additionally, hemiphloin may influence the activation of signaling pathways such as AMP-activated protein kinase, which plays a role in cellular energy homeostasis and inflammation .

The synthesis of hemiphloin can be achieved through extraction from Vigna angularis seeds or via synthetic organic chemistry methods. The extraction typically involves solvent extraction techniques followed by purification processes such as chromatography to isolate hemiphloin from other constituents present in the plant material. Synthetic methods may involve multi-step reactions that create the compound's unique structure through careful control of reaction conditions .

Hemiphloin has potential applications in pharmaceuticals and nutraceuticals due to its anti-inflammatory and antioxidant properties. It may be used in formulations aimed at treating skin conditions like atopic dermatitis or other inflammatory diseases. Its ability to modulate immune responses also suggests potential uses in managing autoimmune disorders .

Hemiphloin shares structural and functional similarities with several other bioactive compounds derived from plants. Here are some comparable compounds:

Compound NameSourceBiological ActivityUnique Features
CurcuminTurmericAnti-inflammatory, antioxidantStronger anti-inflammatory effects; widely studied
ResveratrolGrapesAntioxidant, anti-inflammatoryKnown for cardiovascular benefits; polyphenolic structure
QuercetinOnions, applesAntioxidant, anti-inflammatoryFlavonoid; widely available; affects histamine release
FlavonoidsVarious plantsAnti-inflammatoryBroad category; diverse activities based on structure

Hemiphloin's uniqueness lies in its specific action on inflammatory pathways and its origin from Vigna angularis, distinguishing it from more commonly studied compounds like curcumin and resveratrol .

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]hexitol

Dates

Modify: 2024-04-14

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